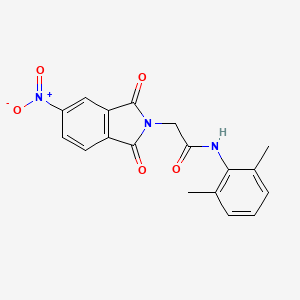![molecular formula C41H32Cl2N2O6S B11099971 ethyl (2E)-2-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-5-(2-methoxynaphthalen-1-yl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11099971.png)
ethyl (2E)-2-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-5-(2-methoxynaphthalen-1-yl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 2-((E)-1-{4-[(3,4-DICHLOROBENZYL)OXY]-3-METHOXYPHENYL}METHYLIDENE)-5-(2-METHOXY-1-NAPHTHYL)-3-OXO-7-PHENYL-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound with a unique structure that includes multiple functional groups such as methoxy, dichlorobenzyl, and thiazolopyrimidine
Preparation Methods
The synthesis of ETHYL 2-((E)-1-{4-[(3,4-DICHLOROBENZYL)OXY]-3-METHOXYPHENYL}METHYLIDENE)-5-(2-METHOXY-1-NAPHTHYL)-3-OXO-7-PHENYL-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions such as condensation, cyclization, and esterification to form the final product. Industrial production methods may involve optimization of these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The presence of methoxy and phenyl groups allows for oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the carbonyl groups using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions, typically with reagents like sodium methoxide or potassium tert-butoxide.
Cyclization: The formation of the thiazolopyrimidine ring involves cyclization reactions, often catalyzed by acids or bases.
Scientific Research Applications
ETHYL 2-((E)-1-{4-[(3,4-DICHLOROBENZYL)OXY]-3-METHOXYPHENYL}METHYLIDENE)-5-(2-METHOXY-1-NAPHTHYL)-3-OXO-7-PHENYL-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The presence of multiple functional groups allows it to bind to various enzymes and receptors, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
ETHYL 2-((E)-1-{4-[(3,4-DICHLOROBENZYL)OXY]-3-METHOXYPHENYL}METHYLIDENE)-5-(2-METHOXY-1-NAPHTHYL)-3-OXO-7-PHENYL-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE can be compared with other similar compounds such as:
Miconazole Related Compound F: Shares structural similarities but differs in its specific functional groups and applications.
4-{[(2,6-Dichlorobenzyl)oxy]methyl}-4-ethyl-2,2-dimethyl-1,3-dioxolane: Another compound with dichlorobenzyl and methoxy groups but with a different core structure.
Properties
Molecular Formula |
C41H32Cl2N2O6S |
|---|---|
Molecular Weight |
751.7 g/mol |
IUPAC Name |
ethyl (2E)-2-[[4-[(3,4-dichlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-5-(2-methoxynaphthalen-1-yl)-3-oxo-7-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C41H32Cl2N2O6S/c1-4-50-40(47)36-37(27-11-6-5-7-12-27)44-41-45(38(36)35-28-13-9-8-10-26(28)16-19-32(35)48-2)39(46)34(52-41)22-24-15-18-31(33(21-24)49-3)51-23-25-14-17-29(42)30(43)20-25/h5-22,38H,4,23H2,1-3H3/b34-22+ |
InChI Key |
GVQOHQCOKNADEL-PPOKSSTKSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=C(C=CC4=CC=CC=C43)OC)C(=O)/C(=C\C5=CC(=C(C=C5)OCC6=CC(=C(C=C6)Cl)Cl)OC)/S2)C7=CC=CC=C7 |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=C(C=CC4=CC=CC=C43)OC)C(=O)C(=CC5=CC(=C(C=C5)OCC6=CC(=C(C=C6)Cl)Cl)OC)S2)C7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[(1E)-2-oxo-2-phenylethylidene]benzohydrazide](/img/structure/B11099898.png)

acetyl}hydrazinylidene)-N-(4-methoxyphenyl)butanamide](/img/structure/B11099920.png)

![(2Z)-6,7-dimethyl-2-[(2E)-3-phenylprop-2-en-1-ylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11099936.png)
![2,5-Dimethyl-3,4-dihydro-2H-cyclopenta[e][1,2,4]triazine-6,6,7,7-tetracarbonitrile](/img/structure/B11099948.png)

methanethione](/img/structure/B11099956.png)
![N'-[(E)-(2-Hydroxy-5-methylphenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B11099957.png)

![1,6-bis(hydroxymethyl)-3,4-dimethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B11099977.png)
![tert-butyl {4-[(E)-{2-[(pyrimidin-2-ylsulfanyl)acetyl]hydrazinylidene}methyl]phenoxy}acetate](/img/structure/B11099981.png)
![3-hydroxy-N'-{(E)-[1-(4-methylphenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}benzohydrazide](/img/structure/B11099995.png)
